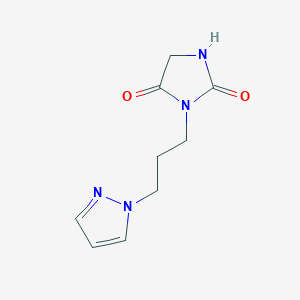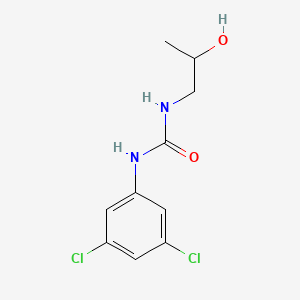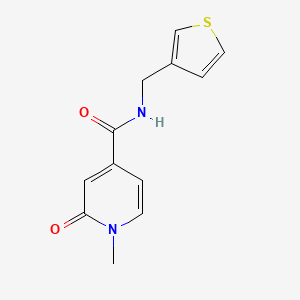
1-methyl-2-oxo-N-(thiophen-3-ylmethyl)pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-2-oxo-N-(thiophen-3-ylmethyl)pyridine-4-carboxamide, also known as MTC, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. MTC belongs to the class of pyridine-4-carboxamides and has been found to exhibit potent biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
作用机制
The mechanism of action of 1-methyl-2-oxo-N-(thiophen-3-ylmethyl)pyridine-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer, inflammation, and viral infections. This compound has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. In addition, this compound has been shown to inhibit the activation of STAT3, a transcription factor that is involved in the regulation of cell growth and survival. Moreover, this compound has been found to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in cancer and inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-viral properties. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, this compound has been shown to possess anti-viral activity against a number of viruses, including HIV-1, HCV, and influenza virus.
实验室实验的优点和局限性
1-methyl-2-oxo-N-(thiophen-3-ylmethyl)pyridine-4-carboxamide has several advantages for lab experiments, including its potent biological activity, low toxicity, and ease of synthesis. However, this compound also has some limitations, including its low solubility in water and its instability under certain conditions.
未来方向
There are several future directions for the research on 1-methyl-2-oxo-N-(thiophen-3-ylmethyl)pyridine-4-carboxamide. One possible direction is to investigate the potential therapeutic applications of this compound in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Another possible direction is to develop novel analogs of this compound with improved pharmacological properties, such as increased solubility and stability. Moreover, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
合成方法
The synthesis of 1-methyl-2-oxo-N-(thiophen-3-ylmethyl)pyridine-4-carboxamide involves the reaction of 3-mercapto propionic acid with 2-acetylpyridine in the presence of triethylamine and acetic anhydride. The resulting compound is then treated with methyl isocyanate to yield this compound. The overall yield of this compound synthesis is approximately 50%.
科学研究应用
1-methyl-2-oxo-N-(thiophen-3-ylmethyl)pyridine-4-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and viral infections. In cancer research, this compound has been found to exhibit potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, this compound has been shown to possess anti-viral activity against a number of viruses, including HIV-1, HCV, and influenza virus.
属性
IUPAC Name |
1-methyl-2-oxo-N-(thiophen-3-ylmethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-14-4-2-10(6-11(14)15)12(16)13-7-9-3-5-17-8-9/h2-6,8H,7H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWMIDWJKKCZNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)C(=O)NCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
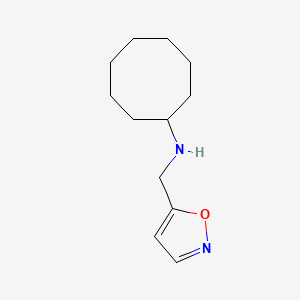
![1-[2-(1-Methylpiperidin-2-yl)ethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B6628726.png)
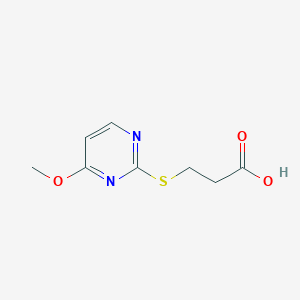
![3-[(2-Ethylphenoxy)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6628743.png)
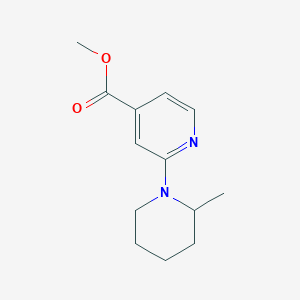
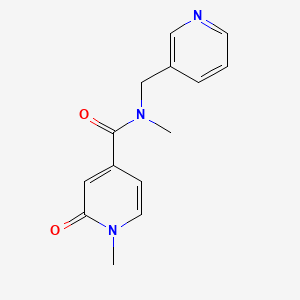
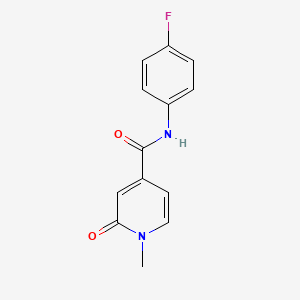
![N-[1-(4-fluorophenyl)ethyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B6628760.png)
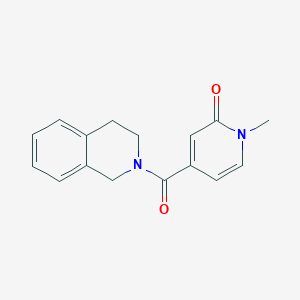
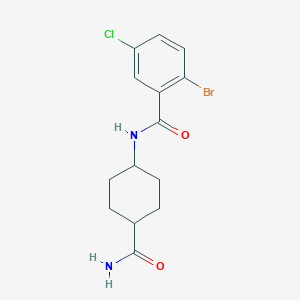
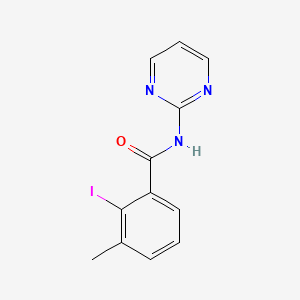
![N-[[1-(6-oxo-1H-pyridazine-3-carbonyl)piperidin-2-yl]methyl]methanesulfonamide](/img/structure/B6628800.png)
